2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a thioether-linked imidazole moiety and an acetamide group bound to a 3-fluoro-4-methylphenyl ring. This compound’s structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-11-2-3-12(8-13(11)17)19-15(23)9-24-16-5-4-14(20-21-16)22-7-6-18-10-22/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBGPBNHCXKSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 312.35 g/mol. The structure features key functional groups such as an imidazole ring, a pyridazine moiety, and a thioether linkage, which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyridazine moieties often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
The specific compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in disease processes.
The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific enzymes related to cancer progression and inflammatory responses.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer potential.
- Antimicrobial Effects : Research on related compounds has revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring contributes to this activity by disrupting bacterial cell membranes.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may also possess anti-inflammatory properties.
Comparative Data Table
The following table summarizes the biological activities of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is highlighted through comparisons with related acetamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights
Core Heterocycle Diversity: The pyridazine core in the target compound distinguishes it from benzothiazole (e.g., ) or triazinoindole (e.g., ) derivatives. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to benzothiazole’s aromaticity .
Substituent Effects :
- The 3-fluoro-4-methylphenyl group offers a balance of electron-withdrawing (F) and lipophilic (Me) properties, contrasting with bromophenyl (e.g., ) or trimethoxyphenyl (e.g., ) substituents. Fluorine’s electronegativity may improve metabolic stability relative to bromine’s bulk .
Synthetic Complexity: The target compound’s imidazole-thioether-pyridazine architecture likely requires multi-step synthesis, akin to triazinoindole derivatives , whereas benzothiazole-based analogs (e.g., ) utilize simpler alkylation or substitution routes.
Biological Implications: While biological data for the target compound are absent, structurally similar compounds exhibit varied activities.
Spectral and Analytical Data
Though spectral data for the target compound are unavailable, related compounds validate structural integrity via:
Q & A
Q. What statistical methods address variability in reaction yields?
- Answer : Response Surface Methodology (RSM) models nonlinear relationships between variables (e.g., catalyst concentration, temperature). Monte Carlo simulations predict yield distributions under uncertainty ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
